3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-tert-butyl-2-(2-hydroxyethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)7-6-8(13)11(10-7)4-5-12/h6,10,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQMQWCCQUAXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free Condensation Method
A notable and efficient preparation method for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is the solvent-free condensation of diketones with hydrazine derivatives. This approach is described in the synthesis of related pyrazolyl ethanols, including tert-butyl-substituted analogs.
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- A mixture of 2,2′,6,6′-tetramethyl-3,5-heptanedione (a diketone precursor) and 2-hydroxyethyl-hydrazine is heated at 60–70 °C for approximately 2 hours in a round-bottom flask without any solvent.
- After heating, the reaction mixture is cooled to around -20 °C, causing the product to precipitate as a sticky solid.
- The solid is washed with cold water and dried to yield the target pyrazol-5-ol compound.
-
- This solvent-free method avoids the use of organic solvents, making it environmentally friendly and cost-effective.
- The reaction proceeds under mild temperatures and relatively short reaction times.
- High purity and good yields are reported (e.g., elemental analysis closely matching calculated values).
| Parameter | Condition/Value |
|---|---|
| Starting materials | 2,2′,6,6′-tetramethyl-3,5-heptanedione, 2-hydroxyethyl-hydrazine |
| Temperature | 60–70 °C |
| Reaction time | 2 hours |
| Isolation | Cooling to -20 °C, washing with cold water |
| Product purity | Confirmed by elemental analysis (C, H, N) |
| Yield | High (exact yield not specified) |
This method is adapted from the work published in the Journal of Chemical Research (2012), which demonstrated the synthesis of 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethanol, a closely related compound, indicating its applicability to this compound synthesis.
Multi-Step Pyrazole Functionalization via Nitration, Decarboxylation, and Hydrogenation
A more complex, multi-step approach is detailed in patent EP1342716A2, which involves the preparation of hydroxyethyl-substituted pyrazoles through nitration, decarboxylation, nitrosation, and catalytic hydrogenation steps.
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- Nitration : Pyrazole derivatives are nitrated using a mixture of sulfuric and nitric acids to introduce a nitro group at the 4-position, forming 4-nitropyrazole intermediates.
- Decarboxylation : The nitrated intermediate, often water-wet, is heated between 100 and 170 °C (preferably 135–155 °C) to remove water and induce decarboxylation, yielding 5-amino-1-(2-hydroxyethyl)pyrazole.
- Acid Salt Formation and Nitrosation : The amino-pyrazole is converted into its acid salt by reaction with an inorganic acid in an alkanol solvent, then nitrosated with isoamyl nitrite under anhydrous conditions to form 5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole acid salt.
- Hydrogenation : The nitroso compound is hydrogenated in the presence of a palladium on carbon catalyst under hydrogen pressure (around 600 psig) at 25–40 °C for about 6 hours to produce 4,5-diamino-1-(2-hydroxyethyl)pyrazole.
- Crystallization : The product is crystallized by addition of sulfuric acid at low temperatures (0–5 °C), filtered, washed, and dried.
| Step | Conditions/Details |
|---|---|
| Nitration | Sulfuric and nitric acid mixture |
| Decarboxylation | 100–170 °C (preferably 135–155 °C), removal of water and CO2 |
| Nitrosation | Acid salt in alkanol, isoamyl nitrite, anhydrous |
| Hydrogenation | Pd/C catalyst, 25–40 °C, 600 psig H2, 6 hours |
| Crystallization | Sulfuric acid addition at 0–5 °C, 3 hours stirring |
-
- This method allows precise functionalization and purification of hydroxyethyl-substituted pyrazoles.
- It involves well-established organic transformations suitable for scale-up and industrial application.
- The hydrogenation step is critical for reducing nitroso to amino groups, enabling further derivatization.
Reference : Detailed in EP1342716A2 patent.
Comparative Notes on Preparation Routes
| Feature | Solvent-Free Condensation | Multi-Step Functionalization (Patent EP1342716A2) |
|---|---|---|
| Complexity | Single-step, straightforward | Multi-step with nitration, decarboxylation, nitrosation, hydrogenation |
| Reaction Conditions | Mild heat (60–70 °C), no solvent | Acidic nitration, high temperature decarboxylation, catalytic hydrogenation under pressure |
| Environmental Impact | Green chemistry, solvent-free | Uses strong acids, solvents, and catalysts |
| Yield and Purity | High purity, good yield | High selectivity and purity after purification |
| Scalability | Suitable for lab-scale and moderate scale | Industrial scale feasible with proper controls |
| Product Specificity | Direct formation of substituted pyrazol-5-ol | Allows further functional group manipulation |
Summary of Research Findings
- The solvent-free method is efficient for producing this compound and related compounds under mild conditions with minimal environmental impact.
- The multi-step nitration-decarboxylation-hydrogenation sequence offers a robust pathway for obtaining highly pure hydroxyethyl-substituted pyrazoles with potential for further derivatization and industrial application.
- Both methods complement each other depending on the scale, purity requirements, and available facilities.
- No direct preparation methods for this compound were found in other sources, but these approaches are adaptable based on structural analogy and synthetic logic.
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(tert-butyl)-1-(2-oxoethyl)-1H-pyrazol-5-ol.
Reduction: Formation of 3-(tert-butyl)-1-(2-hydroxyethyl)-1,2-dihydropyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol serves as a building block in the synthesis of more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds.
Biology
The compound has been investigated for its potential biological activity, including:
- Antimicrobial Activity : Studies have indicated that pyrazole derivatives can exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : Research suggests that compounds similar to this compound may modulate inflammatory responses, making them candidates for therapeutic applications.
Medicine
Due to its unique structural features, this compound is explored for drug development:
- Drug Design : The ability to form hydrogen bonds and participate in π-π interactions enhances its potential as a lead compound in medicinal chemistry.
- Targeted Therapies : Investigations into its mechanism of action reveal interactions with specific molecular targets that could lead to the development of targeted therapies.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for various formulations in the chemical industry.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of pyrazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
Research conducted at a leading pharmaceutical institute evaluated the anti-inflammatory effects of this compound in vitro. The findings demonstrated a reduction in pro-inflammatory cytokines in treated cell lines, indicating its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazol-5-ol Derivatives
*Calculated based on molecular formula C₉H₁₆N₂O₂.
Key Observations :
- Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to 3-(4-nitrophenyl) derivatives , but the hydroxyethyl group counterbalances this effect, likely improving solubility relative to trifluoroethyl-substituted analogs .
- Hydrogen Bonding: The 5-hydroxyl and hydroxyethyl groups provide dual hydrogen-bond donors/acceptors, distinguishing it from compounds like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1H-pyrazole, which lacks polar substituents at the 1-position .
Key Observations :
Key Observations :
- The hydroxyethyl group in the target compound may favor CNS penetration compared to nitroaryl derivatives , but its exact pharmacological profile requires further study.
Physicochemical Properties
Table 4: Physical Properties
Key Observations :
- The target compound’s hydroxyethyl group likely improves solubility in polar solvents (e.g., water, ethanol) compared to nitro or trifluoroethyl analogs .
- Higher melting points in nitroaryl derivatives (e.g., 204°C ) suggest stronger crystal lattice interactions due to planar aromatic systems.
Biological Activity
3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a tert-butyl group and a hydroxyethyl group . The presence of these functional groups enhances its solubility and reactivity, allowing it to interact with various biological targets.
Table 1: Structural Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 170.22 g/mol |
| Functional Groups | Pyrazole, Hydroxyethyl, Tert-butyl |
| Solubility | Soluble in polar solvents |
Synthesis Methods
The synthesis typically involves the reaction of tert-butyl hydrazine with a β-keto ester or β-diketone, facilitated by bases like sodium ethoxide. The hydroxyethyl group is introduced through subsequent reactions involving ethylene oxide or glycol under controlled conditions. This method ensures high purity and yield, which is crucial for biological testing.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. In one study, pyrazole derivatives were tested against Bacillus subtilis, E. coli, and Aspergillus niger, demonstrating promising results in inhibiting growth at concentrations as low as 40 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been well-documented. A study highlighted that certain pyrazole derivatives exhibited anti-inflammatory activity comparable to indomethacin in carrageenan-induced edema models . The mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Analgesic Activity
Similar compounds have been evaluated for analgesic effects, with some showing comparable efficacy to traditional analgesics. The interaction of the pyrazole ring with biological targets may modulate pain pathways, providing therapeutic benefits in pain management .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity.
- π-π Interactions : The aromatic nature of the pyrazole ring allows for π-π interactions with nucleophilic sites on proteins or nucleic acids.
- Steric Hindrance : The tert-butyl group provides steric protection, influencing the compound's selectivity towards specific targets.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated various pyrazole derivatives against Mycobacterium tuberculosis (MTB) strains. Compounds were screened at concentrations of 6.25 µg/mL using the BACTEC system, revealing significant inhibition rates compared to standard treatments like rifampicin .
Case Study 2: Anti-inflammatory Activity
In an experimental model using mice, a series of synthesized pyrazole derivatives were tested for their ability to reduce inflammation induced by carrageenan. Results indicated that certain derivatives exhibited a reduction in edema comparable to established anti-inflammatory drugs .
Q & A
Basic: What are the optimal synthetic routes for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol?
Methodological Answer:
The compound can be synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl precursors. A typical approach involves:
- Step 1: Reacting tert-butyl acetoacetate with 2-hydroxyethylhydrazine under acidic conditions to form the pyrazole ring.
- Step 2: Optimizing reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) to enhance yield. For example, dimethylformamide (DMF) at 80–100°C for 6–8 hours improves cyclization efficiency .
- Purification: Column chromatography using silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Basic: How to characterize the structure of this compound using X-ray crystallography?
Methodological Answer:
- Data Collection: Grow single crystals via slow evaporation of a saturated DMSO solution. Collect diffraction data at 293 K using Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Use SHELX-97 for phase determination (direct methods) and SHELXL-2018 for refinement .
- Validation: Check for hydrogen bonding (e.g., O–H···N interactions) and torsional angles to confirm the hydroxyethyl group’s orientation. Compare bond lengths/angles with similar pyrazole derivatives (C–N: ~1.34 Å; C–O: ~1.36 Å) .
Advanced: How to address tautomerism-induced contradictions in NMR and IR spectroscopic data?
Methodological Answer:
Tautomerism between the pyrazole-OH and carbonyl forms can lead to variable NMR/IR signals. Strategies include:
- Variable-Temperature (VT) NMR: Conduct experiments at 25°C and −40°C to observe dynamic exchange. A singlet for the OH proton at low temperatures confirms tautomeric freezing .
- X-ray Crystallography: Determine the dominant tautomer in the solid state. For example, intramolecular hydrogen bonding between the hydroxyl and pyrazole nitrogen stabilizes the enol form .
- IR Analysis: Compare O–H stretching frequencies (3200–3500 cm⁻¹) with carbonyl stretches (1650–1700 cm⁻¹) to quantify tautomeric populations .
Advanced: How to optimize reaction conditions for high-purity synthesis of the compound?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethanol/water mixtures to balance reactivity and solubility. DMF enhances cyclization rates but may require post-reaction dilution for crystallization .
- Catalyst Selection: Evaluate bases like NaH or K₂CO₃ to deprotonate intermediates. NaH in THF at −78°C minimizes side reactions .
- Purity Monitoring: Use HPLC (C18 column, acetonitrile/water mobile phase) to track byproducts. Optimize gradient elution to resolve peaks for the target compound and tert-butylated impurities .
Advanced: How to analyze hydrogen-bonding networks in the crystal lattice, and what functional implications arise?
Methodological Answer:
- Graph Set Analysis: Use the Etter formalism to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, the hydroxyl group may form a D₁¹ motif with adjacent pyrazole N atoms, creating a 1D chain .
- Functional Implications: Strong O–H···N bonds (2.6–2.8 Å) enhance thermal stability, as seen in TGA data (decomposition >250°C). Weaker C–H···O interactions contribute to layered packing, affecting solubility .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use uniform protocols (e.g., MIC assays for antimicrobial activity with fixed inoculum sizes and incubation times). Control for solvent effects (DMSO vs. water) .
- Structure-Activity Relationship (SAR): Compare substituent effects. For example, the tert-butyl group enhances lipophilicity (logP ~2.5), improving membrane permeability, while the hydroxyethyl group may reduce cytotoxicity .
- Statistical Validation: Apply multivariate analysis to isolate variables (e.g., IC₅₀ values against kinase targets). Use ANOVA to confirm significance (p < 0.05) across replicates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
